Cas no 1108725-56-9 (2-Fluoro-5-isopropylpyridine)
2-Fluoro-5-isopropylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-5-isopropylpyridine
- Pyridine, 2-fluoro-5-(1-methylethyl)-
- 2-fluoro-5-propan-2-ylpyridine
- GS2473
- 2-Fluoro-5-isopropylpyridine
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- Inchi: 1S/C8H10FN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3
- InChI Key: KYUDTBPIZLFHNU-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- XLogP3: 2.4
- Topological Polar Surface Area: 12.9
2-Fluoro-5-isopropylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029197521-5g |
2-Fluoro-5-isopropylpyridine |
1108725-56-9 | 97% | 5g |
$1969.80 | 2023-09-04 | |
| Alichem | A029197521-10g |
2-Fluoro-5-isopropylpyridine |
1108725-56-9 | 97% | 10g |
$2787.20 | 2023-09-04 | |
| Alichem | A029197521-25g |
2-Fluoro-5-isopropylpyridine |
1108725-56-9 | 97% | 25g |
$4736.90 | 2023-09-04 | |
| Enamine | EN300-7436109-0.05g |
2-fluoro-5-(propan-2-yl)pyridine |
1108725-56-9 | 95% | 0.05g |
$212.0 | 2024-05-23 | |
| Enamine | EN300-7436109-0.1g |
2-fluoro-5-(propan-2-yl)pyridine |
1108725-56-9 | 95% | 0.1g |
$317.0 | 2024-05-23 | |
| Enamine | EN300-7436109-0.25g |
2-fluoro-5-(propan-2-yl)pyridine |
1108725-56-9 | 95% | 0.25g |
$452.0 | 2024-05-23 | |
| Enamine | EN300-7436109-0.5g |
2-fluoro-5-(propan-2-yl)pyridine |
1108725-56-9 | 95% | 0.5g |
$713.0 | 2024-05-23 | |
| Enamine | EN300-7436109-1.0g |
2-fluoro-5-(propan-2-yl)pyridine |
1108725-56-9 | 95% | 1.0g |
$914.0 | 2024-05-23 | |
| Enamine | EN300-7436109-2.5g |
2-fluoro-5-(propan-2-yl)pyridine |
1108725-56-9 | 95% | 2.5g |
$1791.0 | 2024-05-23 | |
| Enamine | EN300-7436109-5.0g |
2-fluoro-5-(propan-2-yl)pyridine |
1108725-56-9 | 95% | 5.0g |
$2650.0 | 2024-05-23 |
2-Fluoro-5-isopropylpyridine Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-Fluoro-5-isopropylpyridine
2-Fluoro-5-isopropylpyridine: A Comprehensive Overview
2-Fluoro-5-isopropylpyridine, also known by its CAS number 1108725-56-9, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its pyridine ring structure, which is a six-membered ring containing one nitrogen atom. The substitution pattern of this molecule includes a fluorine atom at the 2-position and an isopropyl group at the 5-position, giving it unique electronic and steric properties. These features make it a valuable component in various chemical applications, including pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of 2-Fluoro-5-isopropylpyridine typically involves multi-step organic reactions, often starting from pyridine derivatives. One common approach is the nucleophilic substitution reaction, where the fluorine atom is introduced at the 2-position through a fluorination process. The isopropyl group at the 5-position can be introduced via alkylation or coupling reactions, depending on the specific conditions and reagents used. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
In terms of chemical properties, 2-Fluoro-5-isopropylpyridine exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, making it suitable for various solution-based reactions. Its electronic structure, influenced by the electron-withdrawing fluorine atom and the electron-donating isopropyl group, contributes to its reactivity in both nucleophilic and electrophilic aromatic substitution reactions. This balance of electronic effects makes it a versatile building block in organic synthesis.
The application of 2-Fluoro-5-isopropylpyridine extends into the pharmaceutical industry, where it serves as an intermediate in the synthesis of bioactive compounds. For instance, its ability to act as a chelating agent or a ligand in metalloenzyme inhibitors has been explored in recent studies. Additionally, this compound has shown potential in agrochemicals as a precursor for herbicides and insecticides due to its ability to modulate plant and insect metabolic pathways.
In the realm of materials science, 2-Fluoro-5-isopropylpyridine has been utilized as a monomer in the synthesis of conducting polymers. Its aromaticity and substituent effects contribute to the electronic properties of these polymers, making them suitable for applications in flexible electronics and energy storage devices. Recent research has focused on optimizing the polymerization conditions to enhance conductivity and stability.
The environmental impact of 2-Fluoro-5-isopropylpyridine has also been a topic of interest. Studies have shown that this compound undergoes biodegradation under specific microbial conditions, reducing its persistence in natural ecosystems. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, 2-Fluoro-5-isopropylpyridine, with its unique structural features and versatile chemical properties, continues to play a pivotal role in diverse scientific disciplines. As research progresses, new applications and improved synthetic methods are expected to emerge, solidifying its importance in both academic and industrial settings.
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